4-ethyl-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenol
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Overview
Description
2-[(E)-[(5-ETHYL-2-HYDROXYPHENYL)IMINO]METHYL]-4-NITROPHENOL is a Schiff base compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is known for its potential biological activities and has been studied for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5-ETHYL-2-HYDROXYPHENYL)IMINO]METHYL]-4-NITROPHENOL typically involves the condensation reaction between 5-ethyl-2-hydroxybenzaldehyde and 4-nitrophenylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(5-ETHYL-2-HYDROXYPHENYL)IMINO]METHYL]-4-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the imine group under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imine derivatives.
Scientific Research Applications
Mechanism of Action
The biological activity of 2-[(E)-[(5-ETHYL-2-HYDROXYPHENYL)IMINO]METHYL]-4-NITROPHENOL is primarily attributed to its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various effects. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[(2-HYDROXYPHENYL)IMINO]METHYL]PHENOL: A similar Schiff base compound with different substituents.
2-[(E)-[(5-METHYL-2-HYDROXYPHENYL)IMINO]METHYL]-4-NITROPHENOL: Another Schiff base with a methyl group instead of an ethyl group.
Uniqueness
2-[(E)-[(5-ETHYL-2-HYDROXYPHENYL)IMINO]METHYL]-4-NITROPHENOL is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the nitro group and the ethyl group can affect the compound’s electronic properties and steric interactions, making it distinct from other similar Schiff bases .
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
4-ethyl-2-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C15H14N2O4/c1-2-10-3-5-15(19)13(7-10)16-9-11-8-12(17(20)21)4-6-14(11)18/h3-9,18-19H,2H2,1H3 |
InChI Key |
DYUDRWPTYABREU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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